![molecular formula C13H24N2O2 B13431483 (1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[321]OCTANE-8-CARBOXYLATE is a complex organic compound that features a tert-butyl ester group and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the bicyclic structure through a Diels-Alder reaction, followed by functional group modifications to introduce the tert-butyl ester and aminomethyl groups. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for high-yield production .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE include other bicyclic structures with tert-butyl ester groups, such as:
- TERT-BUTYL (1R,5R)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE
- TERT-BUTYL (1S,5S)-2-(HYDROXYMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE
Uniqueness
The uniqueness of TERT-BUTYL (1S,5S)-2-(AMINOMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in applications where precise molecular recognition and reactivity are required .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-9(8-14)11(15)7-6-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11-/m0/s1 |
InChI Key |
RQTIYTAPVHXXDQ-DVRYWGNFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(CC2)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
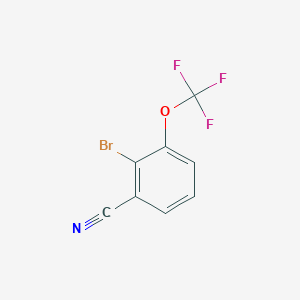
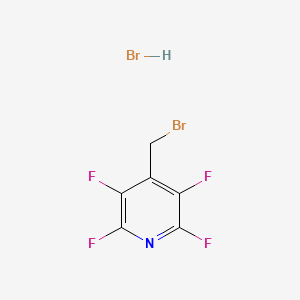
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
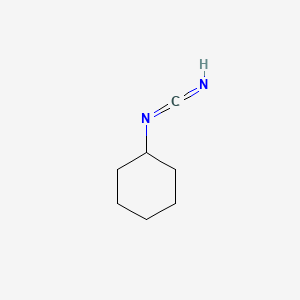
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)

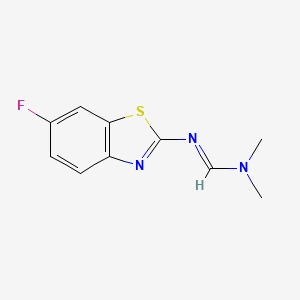
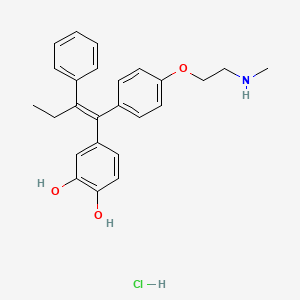
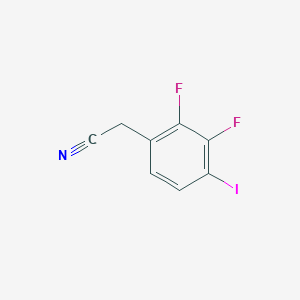
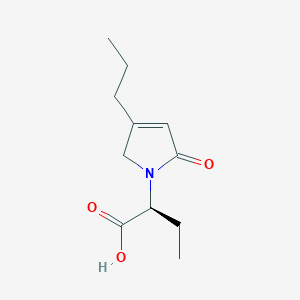
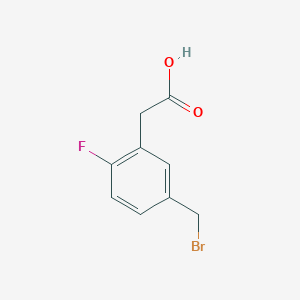
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
